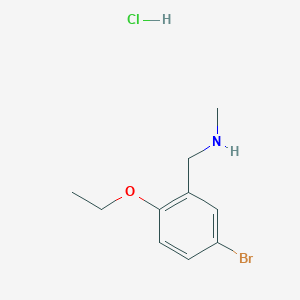

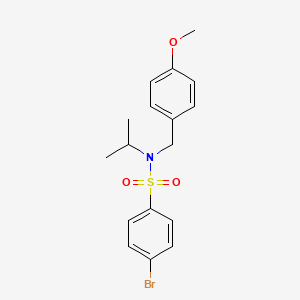

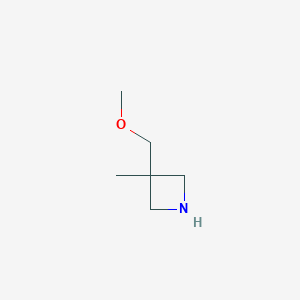

![molecular formula C13H14N2O3 B2997717 methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate CAS No. 866039-69-2](/img/structure/B2997717.png)

methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate” is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the class of benzofuran compounds, which are found to be suitable structures with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives, including “methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate”, often involves complex chemical reactions . For instance, a benzofuran derivative was synthesized by treating 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis

The molecular structure of “methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate” includes a benzofuran ring, a carboxylate group, and a dimethylamino group . The dimethylamino group is connected to the rest of the molecule by a double bond, which is chemically different from two single bonds .Applications De Recherche Scientifique

Antimicrobial Agents

Benzofuran derivatives, including methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate, have been identified as promising scaffolds for the development of new antimicrobial agents . Their unique structural features make them suitable for drug discovery, particularly in the search for efficient antimicrobial candidates. These compounds have been evaluated for their in vitro antibacterial activities against various pathogens, including E. coli, S. aureus, and MRSA.

Antitumor Activity

The compound’s derivatives have been utilized in the design and creation of new ligands with antitumor activities . The presence of a sterically unhindered β-position of the C=C bond allows for functionalization, which can be tailored to target specific cancer cell lines. This has led to the synthesis of compounds that exhibit promising activity against human ovarian cancer cell lines, such as A2780 .

Anti-inflammatory Applications

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. The compound’s structure acts as an electrophilic substrate due to the pronounced push-pull nature of the C=C double bond, making it a candidate for the development of anti-inflammatory drugs .

Enamine Chemistry

Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate serves as a platform compound in enamine chemistry. It is used as a starting substrate in reactions with active methylene reagents to obtain complex heterocyclic building blocks containing pyran and chromene fragments . This is crucial for the synthesis of polyheterocyclic compounds with potential pharmacological applications.

Glycation Inhibition

The compound has shown potential in anti-glycation, which is the prevention of protein glycation processes that can lead to various chronic diseases, including diabetes and Alzheimer’s . Its derivatives can inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, which is a therapeutic target for managing blood sugar levels.

Synthesis of Multifunctional Substrates

Through transamination reactions, the compound can be transformed into multifunctional substrates. These substrates are highly active synthetically due to the presence of several reaction centers, which can be further functionalized to create a wide range of pharmacologically active molecules .

Mécanisme D'action

Target of Action

It’s worth noting that benzofuran and its derivatives, which this compound is a part of, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been shown to have antimicrobial properties . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Biochemical Pathways

Given the antimicrobial properties of benzofuran derivatives , it can be inferred that they may interact with pathways related to microbial growth and survival.

Pharmacokinetics

It’s mentioned that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.

Result of Action

coli , suggesting that this compound may also have similar antimicrobial effects.

Propriétés

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-15(2)8-14-11-9-6-4-5-7-10(9)18-12(11)13(16)17-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXCKWLQTUKMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(OC2=CC=CC=C21)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

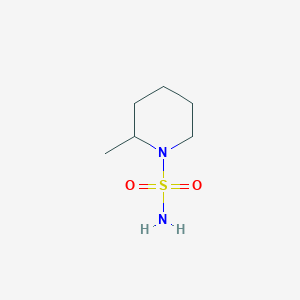

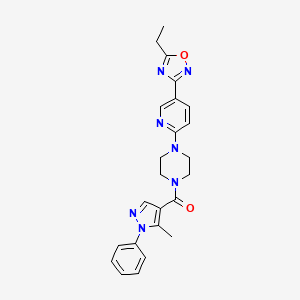

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2997641.png)

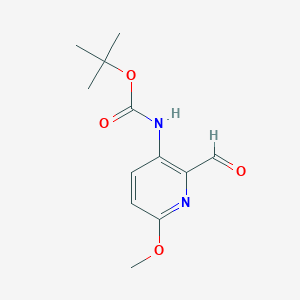

![4-(4-butylphenyl)-6-chloro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2997649.png)

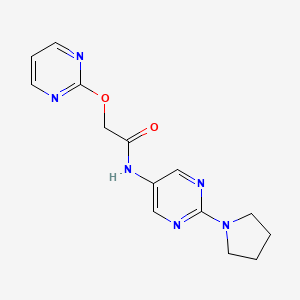

![(E)-4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B2997653.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2997657.png)